molecular formula C23H17NO B4848891 3-phenyl-N-[2-(phenylethynyl)phenyl]acrylamide

3-phenyl-N-[2-(phenylethynyl)phenyl]acrylamide

Cat. No. B4848891
M. Wt: 323.4 g/mol
InChI Key: OOZUFLPIEYUQAK-FBMGVBCBSA-N
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Description

3-phenyl-N-[2-(phenylethynyl)phenyl]acrylamide, commonly known as PEPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in neuroscience research. PEPA is a positive allosteric modulator of AMPA receptors, which are ionotropic glutamate receptors that play a crucial role in synaptic plasticity and learning and memory processes.

Mechanism of Action

PEPA acts as a positive allosteric modulator of AMPA receptors by binding to a specific site on the receptor outside of the glutamate binding site. This binding enhances the activity of the receptor by increasing the channel opening probability and the duration of the open state, leading to an increase in the strength of synaptic transmission.
Biochemical and Physiological Effects:
PEPA has been shown to enhance LTP and improve cognitive performance in animal models of Alzheimer's disease and traumatic brain injury. In addition, PEPA has been shown to increase the amplitude and frequency of miniature excitatory postsynaptic currents (mEPSCs) in hippocampal neurons, indicating an increase in the number and/or activity of AMPA receptors at synapses.

Advantages and Limitations for Lab Experiments

PEPA has several advantages for use in lab experiments, including its high potency and selectivity for AMPA receptors, as well as its ability to enhance LTP and improve cognitive performance in animal models. However, one limitation of PEPA is its potential toxicity at high doses, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on PEPA and its potential applications in neuroscience. One direction is to further investigate the mechanisms underlying the cognitive-enhancing effects of PEPA and its potential therapeutic applications in cognitive disorders such as Alzheimer's disease. Another direction is to explore the effects of PEPA on other aspects of synaptic plasticity, such as long-term depression (LTD), and its potential role in neurological disorders such as epilepsy. Finally, the development of novel PEPA analogs with improved potency and selectivity for AMPA receptors may lead to new therapeutic approaches for neurological disorders.

Scientific Research Applications

PEPA has been extensively used in neuroscience research to study the role of AMPA receptors in synaptic plasticity and learning and memory processes. Studies have shown that PEPA can enhance long-term potentiation (LTP), a process that underlies memory formation, by increasing the strength of synaptic transmission at AMPA receptor synapses. PEPA has also been shown to improve cognitive performance in animal models of Alzheimer's disease and traumatic brain injury.

properties

IUPAC Name

(E)-3-phenyl-N-[2-(2-phenylethynyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO/c25-23(18-16-20-11-5-2-6-12-20)24-22-14-8-7-13-21(22)17-15-19-9-3-1-4-10-19/h1-14,16,18H,(H,24,25)/b18-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOZUFLPIEYUQAK-FBMGVBCBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2C#CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C#CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-phenyl-N-[2-(2-phenylethynyl)phenyl]prop-2-enamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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